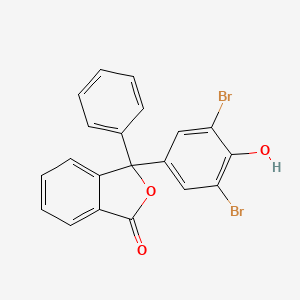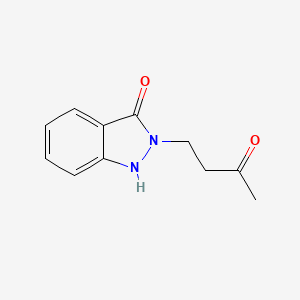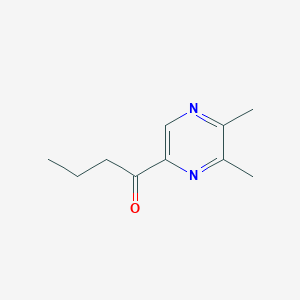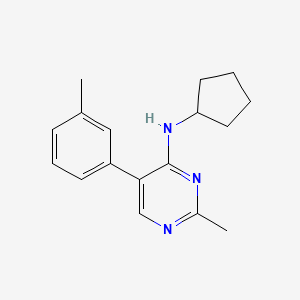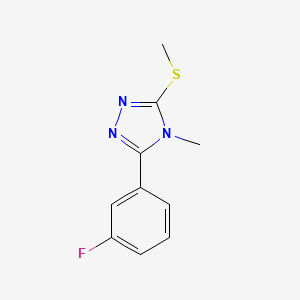
1H-1,2,4-Triazole, 3-(3-fluorophenyl)-4-methyl-5-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a methylthio group attached to the triazole ring
Vorbereitungsmethoden
The synthesis of 3-(3-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a suitable nitrile compound in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Analyse Chemischer Reaktionen
3-(3-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions vary depending on the desired transformation.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 3-(3-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
3-(3-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole can be compared with other similar compounds, such as:
3-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group and exhibits similar biological activities but differs in its core structure and specific functional groups.
3-Formylphenylboronic acid: Another compound with a fluorophenyl group, used in different applications such as enzyme inhibition and molecular docking studies. The uniqueness of 3-(3-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
144165-20-8 |
|---|---|
Molekularformel |
C10H10FN3S |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
3-(3-fluorophenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10FN3S/c1-14-9(12-13-10(14)15-2)7-4-3-5-8(11)6-7/h3-6H,1-2H3 |
InChI-Schlüssel |
IDJLCZSOBSQVFH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=C1SC)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



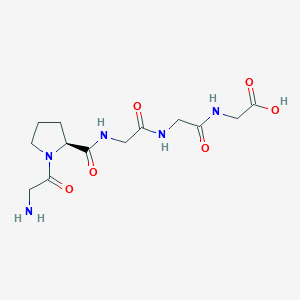

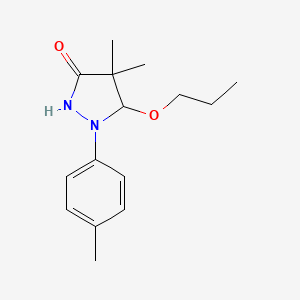
![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)
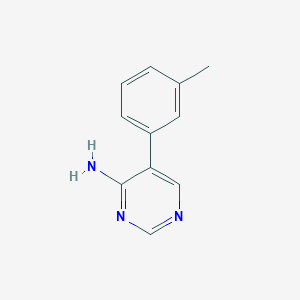
![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)

